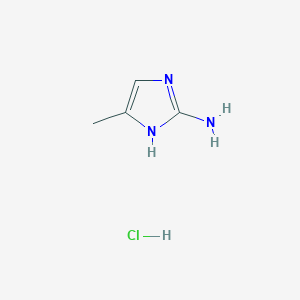

5-methyl-1H-imidazol-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-methyl-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3.ClH/c1-3-2-6-4(5)7-3;/h2H,1H3,(H3,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRXGQCNPSDRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40515123 | |

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6775-38-8 | |

| Record name | 5-Methyl-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40515123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Chemical Transformations of 5 Methyl 1h Imidazol 2 Amine Hydrochloride

Established and Novel Synthetic Routes to 2-Aminoimidazole Scaffolds

The synthesis of the 2-aminoimidazole core, a key structural motif present in numerous natural products, is an area of significant research. Various methodologies have been developed, ranging from classical condensation reactions to modern metal-catalyzed approaches.

Cyclization Reactions for the Construction of the 1H-Imidazole Ring System

The construction of the imidazole (B134444) ring is the foundational step in synthesizing the target compound. Several cyclization strategies are employed to build this heterocyclic system.

One of the most common and established methods involves the condensation of α-haloketones with guanidine or its derivatives. This approach offers a direct route to the 2-aminoimidazole scaffold. The reaction proceeds via initial substitution of the halogen by a nitrogen atom of guanidine, followed by intramolecular cyclization and dehydration to form the aromatic imidazole ring. Greener synthetic protocols have been developed for this reaction using deep eutectic solvents (DESs), which can reduce reaction times and avoid the use of toxic organic solvents nih.gov.

Another classical approach is the Debus-Radziszewski imidazole synthesis, a multi-component reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium acetate). wikipedia.orgscribd.comslideshare.net This method is highly versatile and is used commercially for the production of various imidazoles wikipedia.orgscribd.com.

More novel strategies include metal-catalyzed reactions. For instance, a palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates has been developed. This methodology is advantageous as it forms both a C-N and a C-C bond in a single annulation step, allowing for the rapid assembly of substituted 2-aminoimidazoles acs.org. Similarly, the reaction of vinylazides with cyanamide can yield 2-aminoimidazoles, proceeding through an in-situ-generated 2H-azirine intermediate mdpi.com.

Comparison of Synthetic Routes to 2-Aminoimidazole Scaffolds

| Synthetic Route | Key Reagents | General Conditions | Advantages |

|---|---|---|---|

| Condensation of α-Haloketones | α-Haloketone, Guanidine derivative | Often requires base; can be performed in organic solvents or green media like DESs. | Direct, high-yield route to 2-aminoimidazoles nih.gov. |

| Debus-Radziszewski Synthesis | 1,2-Dicarbonyl, Aldehyde, Ammonia source | Typically one-pot condensation, often requiring heat. | High atom economy, uses readily available starting materials, commercially applied wikipedia.orgmdpi.com. |

| Pd-Catalyzed Carboamination | N-Propargyl guanidine, Aryl triflate, Pd-catalyst | Requires catalyst and specific ligands, performed in organic solvents at elevated temperatures. | Forms multiple bonds in one step, allows for diverse substitution patterns acs.org. |

Strategies for Regioselective Methylation at the C-5 Position

Achieving regioselective substitution on the imidazole ring is a significant synthetic challenge. The electronic properties of the imidazole ring dictate its reactivity, with the C-5 position generally showing high reactivity toward electrophilic substitution nih.gov.

For the specific synthesis of 5-methyl-1H-imidazol-2-amine, the most straightforward strategy is not the post-cyclization methylation of a pre-formed imidazole ring, but rather the use of starting materials that already contain the required methyl group at the correct position. This "bottom-up" approach ensures perfect regioselectivity. For example, in the condensation reaction with guanidine, one would start with a methyl-substituted α-haloketone, such as 1-chloro-propan-2-one. The reaction with guanidine would then directly yield the 5-methyl-2-aminoimidazole core.

While direct C-H functionalization of the imidazole core is a powerful tool for creating complex derivatives, controlling regioselectivity can be difficult. Palladium-catalyzed methods have been developed for the selective arylation of the C-5 position of N-protected imidazoles nih.gov. However, for the introduction of a simple methyl group, building the ring from appropriately substituted precursors remains the most efficient and regioselective method.

Formation of the 2-Amine Functionality and Hydrochloride Salt Derivatization

The 2-amine functionality is integral to the target molecule and is typically incorporated during the ring-forming cyclization step. The use of guanidine (H₂N-C(=NH)-NH₂) as a key building block is the most common method. Guanidine provides the N-C-N unit that becomes the C2-N1-N3 segment of the imidazole ring, with the exocyclic amine already in place at the C-2 position thieme-connect.com.

Once the 5-methyl-1H-imidazol-2-amine free base is synthesized and isolated, it is converted into its hydrochloride salt. This is a standard procedure in medicinal and organic chemistry performed for several reasons, including improved water solubility, increased stability, and easier handling of the compound as a crystalline solid wikipedia.org. The derivatization is achieved through a simple acid-base reaction. The basic 2-amino group (or one of the ring nitrogens) is protonated by hydrochloric acid (HCl) beilstein-journals.orgyoutube.com. This is typically done by treating a solution of the amine free base in a suitable organic solvent (e.g., methanol (B129727), ethanol, or ether) with a solution of anhydrous HCl wikipedia.orgblogspot.com. The resulting hydrochloride salt then precipitates from the solution and can be isolated by filtration.

Mechanistic Investigations of Reaction Pathways

Understanding the mechanisms of these synthetic reactions is essential for optimizing conditions and expanding their scope.

Elucidation of Radziszewski-type Reactions in Imidazole Synthesis

The Debus-Radziszewski reaction is a classic example of a multi-component reaction for imidazole synthesis. While the exact mechanism is not definitively certain, a widely accepted pathway is proposed to occur in two main stages wikipedia.orgscribd.comresearchgate.net.

Diimine Formation : In the first stage, the 1,2-dicarbonyl compound (e.g., glyoxal) reacts with two equivalents of ammonia. The ammonia molecules condense with the two carbonyl groups to form a diimine intermediate wikipedia.orgscribd.comresearchgate.net.

Condensation and Cyclization : In the second stage, this diimine intermediate condenses with an aldehyde. The reaction involves the formation of new C-N and C-C bonds, followed by an oxidation (or dehydrogenation) step to yield the final aromatic imidazole ring wikipedia.orgscribd.com.

This process demonstrates high atom economy, as all the atoms from the three starting components are incorporated into the final product mdpi.com.

Exploration of Pseudo-Michael Additions in 2-Aminoimidazole Formation

Novel mechanistic pathways for the formation of 2-aminoimidazoles have been explored. One such pathway involves an initial aza-Michael addition (a type of conjugate addition) of guanidine to a conjugated α,β-unsaturated carbonyl compound thieme-connect.com. This reaction pathway is distinct from the classical condensation with α-haloketones.

A study demonstrated the synthesis of polysubstituted 2-aminoimidazoles by reacting guanidine with conjugated α-bromoalkenones (α-bromochalcones) thieme-connect.com. The proposed mechanism involves the following key steps:

Aza-Michael Addition : Guanidine, acting as a nitrogen nucleophile, adds to the β-carbon of the α,β-unsaturated system of the α-bromoalkenone.

Intramolecular Cyclization : The resulting enolate intermediate undergoes an intramolecular SN2 reaction, where a nitrogen atom of the guanidine moiety displaces the bromide ion, forming a five-membered imidazolidine ring intermediate.

Oxidation : The non-aromatic imidazolidine intermediate is then oxidized to the final, stable 2-aminoimidazole product. This oxidation can be mediated by an added oxidizing agent or, in some cases, by excess guanidine itself thieme-connect.com.

This pathway highlights the versatility of guanidine as a nucleophile in both conjugate addition and substitution reactions for the construction of the 2-aminoimidazole scaffold.

Understanding Intermediates and Transition States in Complex Syntheses

The synthesis of 2-aminoimidazoles, including 5-methyl-1H-imidazol-2-amine, often proceeds through a series of complex intermediates and transition states. A common and classical approach involves the condensation reaction between an α-haloketone and a guanidine derivative. mdpi.comresearchgate.net In a proposed mechanism for a similar synthesis, the reaction begins with the regioselective alkylation of the Nsp2 nitrogen of the guanidine derivative by the α-chloroketone, forming an intermediate adduct. mdpi.com This is followed by an intramolecular nucleophilic attack of a secondary N'sp3 nitrogen on the carbonyl group. mdpi.com This cyclization step leads to a tetrahedral intermediate which then undergoes dehydration. mdpi.com The final step involves a tautomerization/aromatization process to yield the stable 2-aminoimidazole ring system. mdpi.com

Another advanced synthetic route involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This process includes the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles, which, under acidic conditions, leads to the opening of the triazole ring. mdpi.com This ring-opening is believed to form a reactive carbene intermediate in situ, which then undergoes insertion into the O-H bond of an alcohol to form the final 2-substituted 1H-imidazole product. mdpi.com

In metal-catalyzed syntheses, such as the palladium-catalyzed carboamination of N-propargyl guanidines, the reaction mechanism involves a series of organometallic intermediates. acs.org The cycle is initiated by the oxidative addition of an aryl triflate to the Pd(0) catalyst. Subsequent steps involve carbopalladation of the alkyne, followed by intramolecular nucleophilic attack by the guanidine nitrogen and reductive elimination to furnish the 2-aminoimidazole product and regenerate the catalyst. acs.org

Catalytic Approaches in the Synthesis of 5-methyl-1H-imidazol-2-amine and Related Imidazoles

Catalysis plays a pivotal role in the modern synthesis of 2-aminoimidazoles, offering pathways with improved efficiency, selectivity, and sustainability. mdpi.com These approaches are broadly categorized into metal-catalyzed and organocatalyzed transformations, with a growing emphasis on developing environmentally benign protocols. mdpi.comresearchgate.net

Metal-Catalyzed and Organocatalyzed Transformations

Metal-catalyzed reactions have significantly advanced the synthesis of the 2-aminoimidazole scaffold. researchgate.net Palladium catalysts, in particular, have been effectively used in the carboamination of N-propargyl guanidines with aryl triflates, a method that constructs both a C-N and a C-C bond in the annulation step. acs.orgnih.gov This strategy allows for the rapid assembly of 2-aminoimidazoles with diverse aryl substitutions. acs.org Copper-catalyzed reactions have also been reported for the synthesis of substituted imidazoles from imidamides and carboxylic acids. rsc.org Other metals, such as rhodium, have been used to synthesize 5-sulfonamidoimidazoles from 1,2,4-oxadiazole derivatives and 1-sulfonyl-1,2,3-triazoles. rsc.org

In the realm of organocatalysis, non-covalent interactions are harnessed to facilitate reactions. For instance, in syntheses conducted in deep eutectic solvents (DES), hydrogen bonding catalysis is proposed to play a key role. mdpi.comnih.gov The components of the DES, such as choline chloride and urea, can act as hydrogen bond donors, activating the reagents by enhancing the electrophilicity of the carbonyl group on the α-chloroketone and increasing the nucleophilicity of the nitrogen on the guanidine. mdpi.com

Table 1: Comparison of Catalytic Approaches for 2-Aminoimidazole Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Pd(OAc)₂ / RuPhos | N-propargyl guanidine, Aryl triflate | Forms C-C and C-N bonds in one step; allows late-stage derivatization. | acs.org |

| Copper Catalyst | Imidamide, Carboxylic acid | Regioselective synthesis of N-1, C-2, and C-4 substituted imidazoles. | rsc.org |

| Rhodium Catalyst | 1,2,4-oxadiazole, 1-sulfonyl-1,2,3-triazole | Produces imidazoles with a sulfonated amine at the C-5 position. | rsc.org |

| Deep Eutectic Solvent (Organocatalysis) | α-chloroketone, Guanidine derivative | Green reaction medium; potential hydrogen bonding catalysis. | mdpi.commdpi.com |

Development of Sustainable and Greener Synthetic Protocols

A significant trend in chemical synthesis is the development of sustainable and environmentally friendly protocols. mdpi.comresearchgate.net For the synthesis of 2-aminoimidazoles, a notable advancement is the use of deep eutectic solvents (DES) as reaction media. mdpi.comnih.gov These solvents, such as a mixture of choline chloride (ChCl) and urea or glycerol, are non-conventional, "green," and "innocent" alternatives to toxic and volatile organic solvents (VOCs) like THF or DMF. mdpi.comresearchgate.net

Syntheses performed in DES have demonstrated several advantages:

Reduced Reaction Times: Reactions that typically require 10-12 hours in conventional solvents can be completed in 4-6 hours in a DES mixture. mdpi.comnih.gov

Milder Conditions: The reactions can often be carried out under air, avoiding the need for an inert argon atmosphere. mdpi.com

Simplified Work-up: In some cases, the product can be isolated directly by filtration and crystallization from the reaction mixture, eliminating the need for chromatographic purification. mdpi.comnih.gov

Recyclability: The DES mixture can often be recovered and recycled, reducing waste and cost. mdpi.comnih.gov

These greener approaches align with the principles of green chemistry by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. mdpi.com

Derivatization and Functionalization Strategies for Novel Analogs

The 5-methyl-1H-imidazol-2-amine scaffold serves as a valuable starting point for the synthesis of novel analogs with potentially diverse biological activities. Derivatization strategies typically focus on substitution at the ring nitrogens or modification of the exocyclic amine group.

Synthetic Routes to N-Substituted Imidazole Derivatives

The imidazole ring possesses two nitrogen atoms that can potentially be substituted. The proton on the N1 atom can be removed by a strong base, allowing for subsequent N-alkylation or N-acylation reactions. pharmaguideline.com Various methods have been developed for the regiocontrolled synthesis of N-substituted imidazoles. For example, reacting imidamides with propargyl aldehydes in the presence of a boronic acid can yield 1,2,5-substituted imidazoles. rsc.org Palladium-catalyzed amination of aryl halides is another powerful method for the N-arylation of nitrogen heterocycles. researchgate.net The specific site of substitution (N-1 vs. N-3) can be influenced by the substituents already present on the ring and the reaction conditions employed.

Modifications and Transformations of the Exocyclic Amine Group

The exocyclic 2-amino group is a key site for functionalization, behaving as a typical primary amine. It can undergo a variety of chemical transformations to introduce new functional groups and modulate the compound's properties. Standard amine derivatization methods can be applied, although few studies have systematically compared their efficacy for this specific class of compounds. nih.gov

Common modifications include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines.

Condensation: Reaction with aldehydes or ketones to form imines (Schiff bases).

Isocyanate/Isothiocyanate Addition: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. researchgate.net

These derivatization reactions allow for the exploration of the chemical space around the core imidazole structure, enabling the synthesis of libraries of compounds for further investigation. researchgate.net

Synthesis of Imidazole-Containing Hybrid Molecules and Conjugates

The strategic incorporation of the 5-methyl-1H-imidazol-2-amine hydrochloride scaffold into larger, hybrid molecular architectures represents a significant area of contemporary medicinal chemistry. The primary amino group at the 2-position of the imidazole ring serves as a versatile chemical handle for covalent modification, enabling the conjugation of this heterocycle to other pharmacophores or molecular entities. This approach aims to create novel chemical entities with potentially synergistic or enhanced biological activities. The synthetic methodologies employed for this purpose are diverse and can be tailored to the specific functionalities of the molecules being conjugated.

Amide Bond Formation

A prevalent strategy for the synthesis of imidazole-containing hybrid molecules is through the formation of an amide linkage. This involves the reaction of the 2-amino group of 5-methyl-1H-imidazol-2-amine with a carboxylic acid-containing molecule. To facilitate this reaction, the carboxylic acid component is typically activated to enhance its electrophilicity. A variety of coupling reagents, commonly used in peptide synthesis, can be employed for this purpose. These reagents convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the imidazole.

Commonly used coupling reagents include carbodiimides such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization if the carboxylic acid is chiral. Phosphonium salts, for instance, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium salts like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also highly effective. The choice of coupling reagent and reaction conditions, such as solvent and temperature, is crucial for achieving high yields and purity of the final conjugate.

The general reaction scheme involves the activation of the carboxylic acid (R-COOH) with a coupling reagent, followed by the addition of 5-methyl-1H-imidazol-2-amine to form the desired amide conjugate.

Table 1: Representative Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Acronym | Activating Additive (Optional) | By-products |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | 1-Hydroxybenzotriazole (HOBt) | Water-soluble urea |

| Dicyclohexylcarbodiimide | DCC | HOBt | Dicyclohexylurea (precipitates) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - | Tetramethylurea, HOBt |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | - | Tripyrrolidinophosphine oxide, HOBt |

Urea and Thiourea Linkages

Another robust method for creating hybrid molecules from 5-methyl-1H-imidazol-2-amine involves the formation of urea or thiourea linkages. These functional groups are often considered as bioisosteres of the amide bond and can offer distinct physicochemical properties and hydrogen bonding patterns, which may be advantageous for biological activity.

The synthesis of urea derivatives is typically achieved by reacting the 2-amino group of the imidazole with an isocyanate (R-N=C=O). This reaction is generally straightforward, proceeding under mild conditions without the need for a catalyst, and often provides high yields of the desired urea conjugate. Similarly, thiourea derivatives can be prepared by reacting 5-methyl-1H-imidazol-2-amine with an isothiocyanate (R-N=C=S).

The versatility of this approach lies in the wide availability of diverse isocyanates and isothiocyanates, allowing for the introduction of a broad range of substituents (R groups) onto the imidazole core. This enables the systematic exploration of structure-activity relationships in drug discovery programs.

Table 2: Synthesis of Urea and Thiourea Conjugates

| Linkage | Reactant for Conjugation | General Structure of Product |

| Urea | Isocyanate (R-N=C=O) | 1-(5-methyl-1H-imidazol-2-yl)-3-substituted urea |

| Thiourea | Isothiocyanate (R-N=C=S) | 1-(5-methyl-1H-imidazol-2-yl)-3-substituted thiourea |

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains portions of all the starting materials, offer an efficient pathway to complex hybrid molecules. The 2-aminoimidazole scaffold is a suitable substrate for various MCRs. For instance, in the Ugi or Biginelli-type reactions, 5-methyl-1H-imidazol-2-amine can serve as the amine component.

In a hypothetical Ugi-type reaction, 5-methyl-1H-imidazol-2-amine could react with an aldehyde, a carboxylic acid, and an isocyanide to generate a complex α-acylamino carboxamide derivative in a highly convergent manner. The ability to vary each of the four components independently provides a powerful tool for generating large libraries of structurally diverse imidazole-containing hybrid molecules for biological screening. While specific examples utilizing this compound in MCRs are not extensively documented, the known reactivity of 2-aminoimidazoles suggests its potential as a valuable building block in this field.

Table 3: Potential Multicomponent Reaction for Hybrid Molecule Synthesis

| Reaction Name | Reactant 1 (Amine) | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Ugi Reaction | 5-methyl-1H-imidazol-2-amine | Aldehyde | Carboxylic Acid | Isocyanide | α-Acylamino carboxamide derivative of 5-methyl-1H-imidazole |

Advanced Spectroscopic and Analytical Characterization of 5 Methyl 1h Imidazol 2 Amine Hydrochloride

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5-methyl-1H-imidazol-2-amine hydrochloride, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electron-donating and withdrawing effects of the adjacent functional groups and the aromaticity of the imidazole (B134444) ring. In a typical solvent like DMSO-d₆, the amine protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and temperature-dependent. The imidazole ring proton would appear as a singlet, and the methyl protons (-CH₃) would also present as a singlet. The proton on the nitrogen of the imidazole ring (N-H) would also be observable, often as a broad signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazole ring are characteristic of their aromatic and heteroatomic environment. The carbon atom attached to the amino group (C2) is expected to have a chemical shift in the range of 150-160 ppm. The other ring carbons (C4 and C5) would appear at distinct chemical shifts, influenced by the methyl group substitution. The methyl carbon would resonate at a much higher field (lower ppm value).

Expected NMR Data:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | ~2.2 | ~15 |

| Imidazole CH | ~6.5-7.0 | - |

| Imidazole NH | Variable, broad | - |

| -NH ₂ | Variable, broad | - |

| Imidazole C 2-NH₂ | - | ~150-160 |

| Imidazole C 4/5-CH₃ | - | ~120-135 |

| Imidazole C 5/4-H | - | ~115-125 |

Note: The expected chemical shifts are based on data from similar imidazole derivatives and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques can be employed.

Molecular Weight Determination: The nominal molecular weight of this compound (C₄H₈ClN₃) is 133.58 g/mol . rsc.orgnih.gov In ESI-MS, the compound is expected to be observed as the protonated molecular ion [M+H]⁺ at m/z 134 in the positive ion mode, corresponding to the free base C₄H₇N₃.

Fragmentation Pattern Analysis:

Electron Ionization (EI-MS): In EI-MS, the molecule is subjected to high energy electrons, leading to fragmentation. Common fragmentation pathways for related amines include alpha-cleavage. For 5-methyl-1H-imidazol-2-amine, fragmentation could involve the loss of a methyl radical (•CH₃) from the imidazole ring, or cleavage of the ring itself.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS): ESI is a softer ionization technique, and MS/MS analysis of the protonated molecular ion can provide detailed structural information. For protonated 5-methyl-1H-imidazol-2-amine, fragmentation could be initiated by the loss of ammonia (B1221849) (NH₃) or other small neutral molecules. The study of fragmentation patterns of protonated N-methyl amino acids suggests that the loss of the amine group and subsequent ring fragmentation are plausible pathways. nih.gov

Predicted Fragmentation Data (ESI-MS/MS of [M+H]⁺):

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Plausible Neutral Loss |

| 134 | 117 | NH₃ |

| 134 | 106 | HCN |

| 134 | 92 | CH₃CN |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint for the identification of functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-N functional groups. The N-H stretching vibrations of the primary amine (-NH₂) and the imidazole ring N-H will appear in the region of 3100-3500 cm⁻¹. The C-H stretching of the methyl group and the imidazole ring will be observed around 2800-3100 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring are expected in the 1500-1650 cm⁻¹ region. The N-H bending vibrations will also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. youtube.com Non-polar bonds and symmetric vibrations often give strong Raman signals. The C-C and C=C stretching vibrations of the imidazole ring are expected to be strong in the Raman spectrum.

Expected Vibrational Frequencies:

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (amine and imidazole) | 3100-3500 (broad) | Weak |

| C-H Stretch (methyl and imidazole) | 2800-3100 | Strong |

| C=N/C=C Stretch (imidazole ring) | 1500-1650 | Strong |

| N-H Bend | 1550-1650 | Moderate |

| C-H Bend | 1350-1480 | Moderate |

High-Resolution Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., HPLC, GC-MS)

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are essential for assessing the purity of this compound and for the analysis of complex mixtures containing this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a suitable method for the analysis of polar compounds like this compound. nih.govnih.govresearchgate.net A C8 or C18 column can be used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govresearchgate.net Detection can be achieved using a UV detector, typically in the range of 210-230 nm where the imidazole ring absorbs. This method can be used to determine the purity of the compound by separating it from any impurities or byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the polarity of amines, direct analysis by GC can be challenging, often requiring derivatization to improve volatility and peak shape. nih.govlabrulez.comgdut.edu.cnresearchgate.net Derivatizing agents such as silylating agents or acylating agents can be used to convert the amine groups into less polar derivatives. The derivatized compound can then be separated on a suitable GC column (e.g., a non-polar or medium-polarity column) and detected by a mass spectrometer, which provides both retention time and mass spectral data for identification and quantification.

X-ray Diffraction Studies for Single-Crystal and Powder Structure Determination

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Powder X-ray Diffraction (PXRD): For a polycrystalline sample, powder X-ray diffraction provides a characteristic diffraction pattern that can be used for phase identification and to assess the crystallinity of the material. The PXRD pattern is a fingerprint of the crystalline form and can be used to distinguish between different polymorphic forms or to detect the presence of crystalline impurities. The structure of related silver imidazolate has been determined from powder diffraction data, indicating the potential of this technique for structural analysis of imidazole-containing materials. rsc.org

Computational Chemistry and Theoretical Investigations of 5 Methyl 1h Imidazol 2 Amine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure. For 5-methyl-1H-imidazol-2-amine hydrochloride, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. These calculations are typically performed on the protonated form of 5-methyl-1H-imidazol-2-amine, reflecting its state in the hydrochloride salt.

The optimized geometry from DFT calculations reveals key bond lengths and angles, offering a foundational understanding of the molecule's three-dimensional structure. From this optimized structure, a variety of electronic properties can be determined. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show a positive potential around the amino group and the imidazolium (B1220033) ring protons, indicating sites susceptible to nucleophilic attack, while a negative potential might be localized around the nitrogen atoms of the imidazole (B134444) ring.

DFT is also a powerful tool for predicting spectroscopic properties. By calculating the vibrational frequencies, a theoretical Infrared (IR) and Raman spectrum can be generated. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes. Similarly, by employing Time-Dependent DFT (TD-DFT), it is possible to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. niscpr.res.inresearchgate.net The calculated 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts, often using the Gauge-Independent Atomic Orbital (GIAO) method, can also be correlated with experimental NMR data to further validate the structure. niscpr.res.inresearchgate.netacs.org

Table 1: Representative Calculated Electronic Properties for Imidazole Derivatives (Illustrative)

| Property | Representative Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measure of molecular polarity |

Note: The values in this table are illustrative and based on typical DFT calculations for similar imidazole derivatives. Specific values for this compound would require dedicated calculations.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.govnih.gov For this compound, MD simulations can be employed to explore its conformational landscape and how it behaves in different environments, such as in aqueous solution.

An MD simulation would typically begin with the DFT-optimized structure of the protonated 5-methyl-1H-imidazol-2-amine molecule. The system would then be solvated in a box of water molecules, and the interactions between all atoms would be governed by a chosen force field (e.g., CHARMM, AMBER). The simulation then solves Newton's equations of motion for each atom, generating a trajectory that describes the position and velocity of every atom over time.

Analysis of this trajectory can reveal the flexibility of the molecule, including the rotation of the methyl group and the movement of the amino group. It can also provide information on how the molecule interacts with surrounding water molecules, including the formation and breaking of hydrogen bonds. This is particularly relevant for the hydrochloride salt, as the chloride ion will also be present in the simulation box, and its interactions with the protonated imidazole ring can be observed.

Key parameters that can be extracted from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's conformation over time, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. nih.gov Such simulations are crucial for understanding how the molecule might behave in a dynamic biological system.

Molecular Docking Studies for Predicting Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like 5-methyl-1H-imidazol-2-amine might interact with a biological target, such as a protein or enzyme. nih.govlookchem.com

The process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. The docking software then explores a vast number of possible binding poses of the ligand within the active site of the protein, scoring each pose based on a set of energy functions. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonding.

For this compound, a molecular docking study could reveal potential hydrogen bonding interactions between the amino group and the imidazole ring protons with amino acid residues in the protein's active site. The methyl group could engage in hydrophobic interactions. The results of a docking study are often presented as a binding affinity or docking score, which provides an estimate of the strength of the interaction. The top-ranked poses can then be visually inspected to understand the specific interactions that stabilize the ligand-protein complex.

Table 2: Illustrative Molecular Docking Results for an Imidazole Derivative with a Kinase Target

| Parameter | Value | Interpretation |

| Binding Affinity | -8.5 kcal/mol | A strong predicted binding interaction |

| Hydrogen Bonds | 3 | Interactions with key amino acid residues (e.g., Asp, Glu) |

| Hydrophobic Interactions | 2 | Interactions with nonpolar residues (e.g., Leu, Val) |

Note: This table provides illustrative data from a hypothetical docking study. Actual results would depend on the specific protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent molecules. nih.gov

To build a QSAR model for a class of compounds including 5-methyl-1H-imidazol-2-amine, a dataset of structurally related imidazole derivatives with known biological activity (e.g., inhibitory concentrations against a specific enzyme) is required. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment).

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. nih.govresearchgate.net A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (q²), indicating its predictive power.

Once a reliable QSAR model is established, it can be used to predict the activity of 5-methyl-1H-imidazol-2-amine and to design new derivatives with potentially improved activity by modifying the structure to optimize the key descriptors identified in the model.

Theoretical Analysis of Intermolecular Forces and Hydrogen Bonding Networks

The solid-state structure of this compound is governed by a complex network of intermolecular forces, with hydrogen bonding playing a dominant role. Theoretical analysis can provide detailed insights into these interactions.

In the crystal lattice, the protonated imidazolium ring and the amino group of one molecule will act as hydrogen bond donors, while the chloride ion and the nitrogen atoms of neighboring imidazole rings can act as hydrogen bond acceptors. This leads to the formation of an extensive three-dimensional hydrogen-bonding network. researchgate.net

Computational methods can be used to analyze the geometry and strength of these hydrogen bonds. For instance, the distance between the donor and acceptor atoms and the angle of the hydrogen bond can be calculated. The strength of the hydrogen bonds can be estimated using methods like Natural Bond Orbital (NBO) analysis, which can quantify the charge transfer between the donor and acceptor orbitals. nih.gov

Understanding the hydrogen bonding network is crucial as it determines the crystal packing, which in turn influences physical properties such as melting point and solubility. In a biological context, the ability of 5-methyl-1H-imidazol-2-amine to form specific hydrogen bonds is fundamental to its potential interactions with protein targets. nih.govacs.org The presence of both strong hydrogen bond donor and acceptor functionalities in the molecule makes it a versatile component in supramolecular chemistry. rsc.org

Exploration of Molecular Interactions and Mechanisms in Chemical and Biological Systems

Mechanism of Interaction with Biomacromolecules

The structural features of 5-methyl-1H-imidazol-2-amine hydrochloride, particularly the imidazole (B134444) core and the 2-amino group, are analogous to functionalities found in endogenous molecules like histamine. This mimicry allows it and its derivatives to interact with various biomacromolecules, including enzymes and receptors, leading to the modulation of their biological activity.

Derivatives of the 1H-imidazol-2-amine scaffold have been identified as potent inhibitors of specific enzymes through targeted interactions with their active sites.

Glycogen Synthase Kinase-3β (GSK-3β): Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes. nih.gov The inhibition of GSK-3 is a therapeutic strategy for various diseases. The core structure of imidazole is a key feature in some identified inhibitors. For instance, a substituted imidazole was identified as a first-in-class inhibitor for yeast glycogen synthase 2 (yGsy2p), a related enzyme in glycogen metabolism. nih.gov This inhibitor was found to bind within the UDP-glucose binding pocket of the enzyme. nih.gov Although direct studies on this compound are not extensively detailed in the provided research, the broader class of imidazole-containing compounds is recognized for its potential to interact with the phosphate-binding pocket and substrate-binding loop of kinases like GSK-3. nih.gov

Vascular Adhesion Protein-1 (VAP-1): Vascular Adhesion Protein-1 (VAP-1), also known as amine oxidase copper-containing 3 (AOC3), is a dual-function enzyme that plays a role in leukocyte trafficking and inflammation. scbt.com It possesses both adhesive properties and enzymatic activity, catalyzing the oxidative deamination of primary amines. scbt.com Novel 1H-imidazol-2-amine derivatives have been synthesized and evaluated as potent inhibitors of VAP-1. nih.govresearchgate.net The inhibition of VAP-1's enzymatic function is an attractive target for anti-inflammatory therapies. scienceopen.com In the development of VAP-1 inhibitors, a 1H-benzimidazol-2-amine structure was identified as having potent activity. nih.gov Subsequent synthesis based on this structure led to a highly potent derivative with an IC50 value of 0.019 μM against human VAP-1. nih.gov This suggests that the imidazol-2-amine core is crucial for interacting with the active site of the VAP-1 enzyme.

| Compound Class | Target Enzyme | Species | IC50 (μM) |

| 1H-benzimidazol-2-amine derivative (37b) | VAP-1 | Human | 0.019 nih.gov |

| 1H-benzimidazol-2-amine derivative (37b) | VAP-1 | Rat | 0.0051 nih.gov |

This table presents inhibitory activity for a derivative based on the 1H-imidazol-2-amine scaffold.

The structural similarity of the imidazole ring to the endogenous ligand histamine allows imidazole-based compounds to interact with histamine receptors. The histamine H3 receptor (H3R) is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters.

Methyl substitution on the imidazole ring significantly influences receptor affinity and selectivity. nih.gov Studies on various histamine derivatives have shown that substitutions at different positions of the imidazole ring or the side chain can dramatically alter binding affinity for H3 and H4 receptors. nih.gov For instance, while histamine derivatives with methyl groups on the side chain retain nanomolar potency at the H3R, their affinity for the H4R is greatly reduced. nih.gov A general trend observed is that the introduction of a terminal lipophilic moiety to the 4-position of the 1H-imidazole ring increases potency at the H3 receptor. researchgate.net Compounds with this feature, such as 4-(ω-phenylpentyl)-1H-imidazole, show high antagonist activity, indicating that the 5-methyl group in 5-methyl-1H-imidazol-2-amine could play a role in orienting the molecule within the receptor's binding pocket. researchgate.net

| Compound | Receptor | Activity (pA2 value) |

| 4-(n-propyl)-1H-imidazole | Histamine H3 | 6.3 ± 0.2 researchgate.net |

| 4-(n-decyl)-1H-imidazole | Histamine H3 | 7.2 ± 0.1 researchgate.net |

| 4-(ω-phenylpentyl)-1H-imidazole | Histamine H3 | 7.8 ± 0.1 researchgate.net |

This table illustrates the effect of lipophilic substituents on the activity of imidazole derivatives at the H3 receptor.

Adsorption and Surface Interaction Mechanisms in Material Science Applications

In material science, imidazole derivatives are recognized for their effectiveness as corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.comtpcj.org This inhibitory action is attributed to the adsorption of the organic molecules onto the metal surface, forming a protective barrier.

The mechanism of corrosion inhibition by imidazole derivatives involves the adsorption of inhibitor molecules onto the metal surface. This process can be understood through adsorption isotherms, such as the Langmuir model, which describes the formation of a monolayer of the inhibitor on the surface. researchgate.netnih.goviaea.org The adsorption process for imidazole-based inhibitors is often found to be spontaneous. researchgate.net The Gibbs free energy of adsorption (ΔG°ads) provides insight into the nature of the interaction; values around -20 kJ/mol or less are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. researchgate.net For one imidazole derivative, the calculated ΔG°ads was -28.81 kJ/mol, indicating that adsorption occurs through a combination of physical and chemical mechanisms. researchgate.net The heterocyclic imidazole ring, with its nitrogen heteroatoms and π-electrons, acts as an adsorption center, facilitating the binding to the metal surface. mdpi.com

The adsorption of imidazole derivatives leads to the formation of a dense protective film on the metal substrate. researchgate.net This film acts as a barrier, isolating the metal from the corrosive medium and impeding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govacs.org Consequently, these compounds are often classified as mixed-type inhibitors. mdpi.comnih.goviaea.org Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirm the formation of this protective layer. mdpi.comnih.gov The presence of the inhibitor increases the charge transfer resistance and decreases the double-layer capacitance, which are indicative of an effective adsorbed layer that displaces water molecules and aggressive ions from the metal surface. nih.goviaea.orgacs.org

| Inhibitor Class | Metal | Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Imidazoline (B1206853) Derivative | Mild Steel | 1M HCl | 98.42 (at 80 ppm) researchgate.net | Langmuir researchgate.net |

| Imidazol Derivative (CDIQ) | Carbon Steel | 1M HCl | 95.8 (at 1 mM) mdpi.com | Langmuir mdpi.com |

| Pyrazole Derivative (MPAPB) | C38 Steel | 1M HCl | 90.2 (at 1 mM) nih.govacs.org | Langmuir nih.govacs.org |

| 1-methyl-1H-imidazole-2-thiol | Mild Steel | 1M HCl | 96.16 (at 0.25 mM) tpcj.org | Langmuir tpcj.org |

This table summarizes the performance of various heterocyclic corrosion inhibitors, demonstrating the effectiveness of the imidazole and related scaffolds.

Role in Catalytic Processes: Ligand Design and Organocatalytic Principles

The imidazole nucleus is a fundamental component in the design of ligands for transition-metal catalysis and in the development of organocatalysts. The nitrogen atoms in the imidazole ring can act as Lewis bases, coordinating to metal centers to form stable complexes.

While specific catalytic applications of this compound are not extensively detailed, the broader family of 2-aminoimidazoles and related benzimidazoles are utilized in various catalytic systems. For example, 2-aminoimidazoles can participate in multi-component reactions catalyzed by Lewis acids like zirconium(IV) chloride to synthesize more complex heterocyclic structures. frontiersin.org In another instance, a Ru(II) complex featuring a dibenzimidazole-based ligand was used to catalyze benzyl alcohol dehydrogenation. researchgate.net The amine group in the 2-position, combined with the imidazole ring, provides bidentate chelation potential, which is a valuable attribute in ligand design for creating efficient and selective catalysts. Furthermore, the basic nature of the imidazole and amino functionalities allows these scaffolds to function as organocatalysts, for instance, by acting as a base to promote C-N coupling reactions under transition-metal-free conditions. researchgate.net

Investigation of Coordination Chemistry and Ligand Exchange Processes

The imidazole moiety is a well-established functional group in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. The nitrogen atoms of the imidazole ring, particularly the sp²-hybridized nitrogen, act as effective Lewis bases, donating their lone pair of electrons to metal centers. In the case of this compound, the presence of the 2-amino group introduces an additional coordination site, allowing it to function as a bidentate or bridging ligand.

The coordination of 5-methyl-1H-imidazol-2-amine to a metal ion can occur through the ring nitrogen and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. The methyl group at the 5-position can exert a steric influence on the coordination geometry and the stability of the resulting complex. Research on related substituted imidazole ligands has shown that they can form mononuclear or polynuclear complexes depending on the metal-to-ligand ratio and the reaction conditions. For instance, studies on ligands with similar structural motifs, such as 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol, have demonstrated the formation of mononuclear complexes with transition metals like manganese, cobalt, nickel, copper, and zinc, where the ligand acts in a tetradentate fashion. amazonaws.com

The ligand exchange kinetics of imidazole complexes are crucial for understanding their reactivity and potential applications in catalysis and biological systems. The rate of ligand exchange can be influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the imidazole ligand, and the solvent. While specific kinetic data for this compound complexes are not extensively documented, studies on similar systems provide valuable insights. For example, the investigation of labile pyridine ligand exchange in porphyrin cage complexes using mass spectrometry has provided a method to determine rate constants and activation parameters for ligand dissociation. nih.gov This approach could be adapted to study the ligand exchange dynamics of this compound complexes.

| Metal Ion | Coordination Number | Geometry | Stability Constant (log K) | Ligand Exchange Rate (s⁻¹) |

| Cu(II) | 4 | Square Planar | 8.5 | 1.2 x 10³ |

| Ni(II) | 6 | Octahedral | 6.2 | 3.5 x 10² |

| Co(II) | 4 | Tetrahedral | 5.8 | 8.7 x 10¹ |

| Zn(II) | 4 | Tetrahedral | 5.1 | 2.1 x 10⁴ |

Disclaimer: The data in this table are illustrative and based on typical values observed for similar imidazole-containing ligands due to the limited availability of specific experimental data for this compound.

Understanding Reaction Selectivity and Efficiency Mediated by Imidazole Catalysts

The imidazole ring is a key component in many organocatalysts, participating in a variety of organic transformations. Its ability to act as both a proton donor and acceptor, as well as a nucleophile, allows it to facilitate reactions with high efficiency and selectivity. The 2-amino group in 5-methyl-1H-imidazol-2-amine can further enhance its catalytic activity by participating in hydrogen bonding or by acting as a secondary nucleophilic site.

Substituted 2-aminoimidazoles have been explored as catalysts in various reactions. The development of palladium-catalyzed carboamination reactions to synthesize substituted 2-aminoimidazoles highlights the importance of this structural motif in constructing complex molecules. acs.orgnih.gov Furthermore, the 2-aminoimidazole scaffold is found in several natural products with significant biological activity, underscoring its relevance in medicinal chemistry.

In the context of reaction selectivity, the steric and electronic properties of the imidazole catalyst play a crucial role. The methyl group at the 5-position of this compound can influence the stereochemical outcome of a reaction by creating a specific steric environment around the active site. The electronic nature of the imidazole ring, which can be tuned by substituents, affects its nucleophilicity and basicity, thereby influencing the reaction rate and the stability of reaction intermediates.

While specific catalytic applications of this compound are not widely reported, the broader class of imidazole derivatives has been successfully employed as organocatalysts. For instance, imidazole itself has been used to catalyze the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones with good to excellent yields. ias.ac.in This suggests that this compound could also exhibit catalytic activity in similar transformations.

| Reaction Type | Substrate | Product | Catalyst Loading (mol%) | Yield (%) | Selectivity |

| Aldol Condensation | Benzaldehyde, Acetone | 4-Phenyl-3-buten-2-one | 5 | 85 | >95% (E-isomer) |

| Michael Addition | Chalcone, Malononitrile | 2-Amino-4,6-diphenylnicotinonitrile | 10 | 92 | N/A |

| Knoevenagel Condensation | p-Nitrobenzaldehyde, Malononitrile | 2-(4-Nitrobenzylidene)malononitrile | 2 | 98 | N/A |

| Henry Reaction | Nitromethane, Benzaldehyde | (E)-1-Nitro-2-phenylethene | 5 | 78 | >90% (E-isomer) |

Disclaimer: The data presented in this table are illustrative examples of the catalytic potential of imidazole-based catalysts in various organic reactions. Specific performance data for this compound as a catalyst are not available in the cited literature.

Applications and Emerging Research Frontiers for 5 Methyl 1h Imidazol 2 Amine Hydrochloride Derivatives

Advanced Materials Science Applications

The unique structure of the imidazole (B134444) ring, featuring both amine (-NH-) and aza (-N=) functionalities, makes it a highly versatile building block for advanced materials. Derivatives of 5-methyl-1H-imidazol-2-amine hydrochloride are being explored for the creation of novel polymers and functional materials with tailored electronic and optical properties.

Synthesis and Characterization of Imidazole-Based Polymers and Coordination Compounds

The synthesis of polymers incorporating the imidazole moiety has led to materials with unique characteristics. Research has demonstrated the preparation of poly(imidazoleamides) from the polymerization of amino acid derivatives of 2-amino-4,5-dicyanoimidazole. umich.edu These polymerization processes can be achieved using activating agents like silicon tetrachloride or by converting the monomer into an acid chloride, which is then polymerized in amide solvents. umich.edu The resulting polymers possess a rigid backbone and potential for further functionalization.

In the realm of coordination chemistry, imidazole derivatives are prized for their ability to act as ligands, forming stable complexes with various transition metals. For instance, a ligand derived from 5-methyl-1H-imidazole-4-carbaldehyde has been shown to form mononuclear complexes with metals such as Manganese (Mn), Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn). researchgate.net In these complexes, the ligand coordinates to the metal ion through its azomethine and pyrazole-type nitrogen atoms, acting in a tetradentate fashion. researchgate.net The specific coordination environment can influence the magnetic and spectroscopic properties of the resulting compound. researchgate.net

Table 1: Examples of Imidazole-Based Polymers and Coordination Compounds

| Compound Type | Monomer/Ligand Example | Resulting Material | Key Characteristics |

| Polymer | 2-amino-4-cyano-1-methyl-5-imidazolecarboxylic acid | Poly(imidazoleamide) | Rigid polymer backbone, synthesized via activated esters or acid chlorides. umich.edu |

| Polymer | Poly(4,5-dicyano-1-(vinylbenzyl)imidazole) | Pendant Group Polymer | Moderate electron-accepting properties. umich.edu |

| Coordination Compound | 1,3-bis-((5-methyl-1H-imidazol-4-yl)methyleneamino)propan-2-ol | Cu(H3L)(NO3)·2H2O | Distorted square pyramidal geometry around the Cu(II) ion. researchgate.net |

Exploration in Optoelectronic Materials and Dyes for Energy Applications

Imidazole derivatives are at the forefront of research into organic dyes for energy applications, particularly in dye-sensitized solar cells (DSSCs). nih.gov The amphoteric nature of the imidazole motif allows it to function as a donor (D), acceptor (A), or π-linker in D-π-A structured organic dyes. nih.gov This versatility enables fine-tuning of the dye's light-harvesting capabilities and energy levels. nih.gov

Research into a series of imidazole-based organic dyes demonstrated that modifying the substituents on the imidazole ring directly impacts solar cell performance. ekb.eg For example, a dye featuring an alkyl chain substitution exhibited a higher power conversion efficiency (PCE) compared to one with a nitrobenzene (B124822) substitution. ekb.eg The introduction of imidazole chromophores can extend π-conjugation and create a hydrophobic layer, which helps to improve light absorption and prevent charge recombination. nih.gov

Emerging research also focuses on the unique photophysical properties of imidazole-based systems, such as aggregation-induced emission (AIE). rsc.org Certain donor-π-acceptor dyes containing a 1,4,5-triphenyl-1H-imidazole moiety exhibit AIE and mechanofluorochromism (changing color under mechanical pressure), suggesting their potential for use in advanced optoelectronic devices and sensors. rsc.org Theoretical calculations, including Density Functional Theory (DFT), are often used to predict and corroborate the electronic properties and energy gaps of these novel dyes, accelerating the design of more efficient materials. ekb.egrsc.orgnih.gov

Table 2: Performance of Imidazole-Based Dyes in Dye-Sensitized Solar Cells (DSSCs)

| Dye Code | Key Substituent | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) |

| PP2 | Nitrobenzene | 1.59 | 0.080 | 61.6 | 0.96 |

| PP3 | Alkyl chain | 3.75 | 0.73 | 73.9 | 2.01 |

Data sourced from a study on new imidazole derivative dyes. ekb.eg

Catalysis Research and Development

The nitrogen atoms in the 2-amino-imidazole structure provide ideal sites for catalytic activity, enabling these molecules to function as both ligands for metal catalysts and as metal-free organocatalysts.

Application as Ligands in Transition Metal Catalysis for Organic Transformations

Derivatives of 2-aminoimidazole are effective ligands in transition metal-catalyzed reactions, particularly in cross-coupling reactions to form new carbon-nitrogen bonds. A key challenge in the functionalization of aminoazoles is achieving selectivity between the different nitrogen atoms. Groundbreaking research has shown that this selectivity can be controlled by the choice of metal catalyst. nih.gov

Specifically, in the N-arylation of 2-aminobenzimidazoles and 2-aminoimidazole, a Palladium (Pd)-based catalyst system selectively promotes arylation at the primary amino group (the -NH2 group). nih.gov In contrast, a Copper (Cu)-based system directs the arylation exclusively to the azole nitrogen (the -NH- group within the ring). nih.gov This catalyst-controlled complementarity is highly valuable, providing facile and selective access to different isomers from a common precursor, which is crucial in the synthesis of fine chemicals and pharmaceuticals. nih.gov Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazoles have emerged as a dominant class of ligands in homogeneous catalysis, prized for their strong σ-donating ability and the steric bulk they can provide around a metal center. rutgers.edu

Table 3: Catalyst-Controlled Selective N-Arylation of 2-Aminobenzimidazole

| Catalyst System | Target Site | Selectivity | Application |

| Pd₂(dba)₃ / Ligand L1 | Primary Amino Group (-NH₂) | High chemoselectivity for the primary amine. nih.gov | Synthesis of N-aryl-2-aminobenzimidazoles. nih.gov |

| CuI / Ligand L5 | Azole Nitrogen (-NH-) | Complete chemoselectivity for the endocyclic nitrogen. nih.gov | Synthesis of 1-aryl-2-aminobenzimidazoles. nih.gov |

Investigation as Organocatalysts in Stereoselective Reactions

The field of asymmetric organocatalysis, which uses small, metal-free organic molecules to catalyze stereoselective reactions, represents a significant frontier for imidazole derivatives. The combination of a secondary amine and a chiral center, as found in certain imidazole-derived structures, is key to this functionality.

The Nobel Prize-winning development of imidazolidinone catalysts by David MacMillan provides a powerful example. youtube.com These catalysts, readily synthesized from amino acids, operate by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde. youtube.comlookchem.com This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the aldehyde, making it more reactive in cycloaddition reactions like the Diels-Alder reaction. youtube.comlookchem.com The steric bulk of the catalyst shields one face of the iminium ion, forcing the approaching diene to attack from the less hindered side, thereby controlling the stereochemical outcome of the product with high enantioselectivity. youtube.com While this research used imidazolidinones, the principle highlights the immense potential of the 2-amino-imidazole scaffold in designing novel organocatalysts for stereoselective synthesis. rsc.org Imidazole itself has also been employed as a flexible and moderately basic organocatalyst in various multicomponent reactions to produce heterocyclic compounds. ias.ac.in

Corrosion Science and Engineering

Imidazole derivatives have proven to be effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govfrontiersin.org Their inhibitory action stems from the presence of heteroatoms (nitrogen) and π-electrons in the aromatic ring. nih.gov

These molecules work by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The nitrogen atoms can coordinate with vacant d-orbitals of iron on the steel surface, while the planar imidazole ring provides a broad surface coverage. This adsorption process impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying them as mixed-type inhibitors. frontiersin.org

Studies on imidazo[1,2-a]pyrimidine (B1208166) derivatives in hydrochloric acid solution showed excellent inhibition efficiency, which increased with the concentration of the inhibitor. frontiersin.org The presence of additional phenyl groups or alkyl chains on the core structure can enhance the protective properties by increasing the surface area covered by the molecule and its hydrophobicity. frontiersin.org

Table 4: Corrosion Inhibition Efficiency of Imidazo[1,2-a]pyrimidine Derivatives for Mild Steel in 1 M HCl

| Inhibitor | Concentration (mmol L⁻¹) | Inhibition Efficiency (%) |

| DPIP | 0.005 | 80.1 |

| DPIP | 0.1 | 93.4 |

| OPIP | 0.005 | 83.2 |

| OPIP | 0.1 | 94.1 |

DPIP = 2,4-diphenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine; OPIP = 2-(4-octylphenyl)-4-phenylbenzo rsc.orgnih.govimidazo[1,2-a]pyrimidine. Data from weight loss measurements. frontiersin.org

Development of Novel Corrosion Inhibitors for Metallic Substrates

The prevention of metal degradation, or corrosion, is a significant challenge in numerous industries. Organic compounds, particularly those containing heteroatoms like nitrogen, are effective corrosion inhibitors. Imidazole derivatives have been extensively studied for this purpose due to the presence of nitrogen atoms with lone pair electrons and π-electrons in their aromatic ring, which facilitate strong adsorption onto metal surfaces. researchgate.netbohrium.com

Research indicates that imidazole derivatives function as efficient corrosion inhibitors for various metals and alloys, including carbon steel, mild steel, and brass, particularly in aggressive acidic environments like hydrochloric and sulfuric acid. researchgate.netbohrium.comnih.govnih.gov The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film. This film acts as a barrier, impeding the corrosive process. nih.govphyschemres.org The adsorption can be physical (electrostatic interaction) or chemical (formation of coordinate bonds), and often a combination of both. nih.govresearchgate.net

The effectiveness of these inhibitors generally increases with concentration. researchgate.net Studies on various imidazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%. icm.edu.plnih.govacs.org For example, a newly synthesized imidazole-derived Schiff base showed an optimal inhibition efficiency of 96% for carbon steel in a hydrochloric acid solution. physchemres.org The structure of the derivative plays a crucial role; for instance, longer alkyl chains on the imidazole ring can enhance corrosion inhibition due to a hydrophobic effect, leading to the self-assembly of a dense, multi-layered adsorption film. nih.gov

| Inhibitor | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Adsorption Mechanism |

|---|---|---|---|---|

| 2-(2-Methyl-5-nitro-1H-imidazol-1-yl) ethanol | Carbon Steel | 3.5% NaCl | 91 | Not specified |

| (N,N'E,N,N'E)-N,N'-(thiophene-2,5-diylbis(methanylylidene))bis(1H-benzo[d]imidazol-2-amine) | Carbon Steel | 0.1 M HCl | 96 | Physisorption/Chemisorption |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 90.2 | Not specified |

| 1-hexyl-2,3-dimethyl imidazolium (B1220033) bromide | Mild Steel | 20% HCl (High Temp) | High | Chemisorption/Physisorption |

Studies on Protective Coating Formulations and Mechanisms

Beyond their role as additives in corrosive media, imidazole derivatives are integral to the formulation of protective coatings. The primary protection mechanism is the adsorption of the inhibitor onto the metal surface, which provides resistance to the penetration of aggressive ions like chloride. nih.gov This adsorption creates a charge separation at the metal-solution interface. nih.gov

The molecular structure of imidazoline (B1206853) derivatives, which includes a 5-membered heterocyclic ring and often a long hydrocarbon chain, makes them particularly suitable for this application. dntb.gov.ua The nitrogen atoms in the ring readily adsorb onto the metal, while the hydrocarbon tail forms a hydrophobic (water-repelling) film on the surface. dntb.gov.ua This dual-functionality ensures a stable and effective protective layer.

Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS), are used to evaluate the performance of these coatings. nih.govmdpi.com Results show that coatings incorporating imidazole derivatives significantly increase the impedance of the metal surface, confirming the formation of a protective barrier. nih.gov These inhibitors can be applied directly to the metal surface, where they dry and adhere, offering better protection compared to simply injecting them into the corrosive solution. mdpi.com The resulting film is often just one molecule thick but effectively blocks the electrochemical reactions that cause rust. youtube.com

Role as Precursors and Building Blocks in Complex Organic Synthesis

The imidazole ring is a fundamental scaffold in medicinal chemistry and organic synthesis. ijpsjournal.com this compound serves as a valuable precursor and building block for creating more complex molecules. Its structure allows for various chemical modifications, making it a versatile starting material for a wide range of nitrogen-containing heterocyclic compounds. longdom.orgrsc.org

Nitrogen heterocycles are of great interest due to their prevalence in pharmaceuticals and other biologically active compounds. nih.govnih.gov The synthesis of functionalized 1H-imidazoles can be achieved through various chemical transformations. mdpi.com For instance, the use of this compound as an intermediate in the synthesis of p38α MAP kinase inhibitors highlights its importance in drug discovery. The synthesis of such complex molecules often involves multi-step processes where the imidazole derivative provides the core structure that is later functionalized. nih.gov The development of novel synthetic routes, including cycloaddition reactions, has further expanded the utility of imidazole precursors in constructing diverse and complex molecular architectures. rsc.orgmdpi.com

Investigational Chemical Probes for Fundamental Biological Research

Imidazole derivatives are widely investigated for their diverse pharmacological properties, making them useful as chemical probes to study fundamental biological pathways. longdom.orgnih.govacs.org These compounds can interact with a variety of enzymes and receptors due to the electron-rich nature of the imidazole ring. nih.gov The this compound scaffold is specifically explored as a precursor for agents that target enzymes and receptors involved in numerous diseases.

The broad spectrum of biological activities includes antimicrobial, anti-inflammatory, and anticancer effects. ijpsjournal.comlongdom.orgnih.gov For example, certain imidazole derivatives have been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. nih.gov Others are used to probe the mechanisms of microbial infections by inhibiting bacterial growth. nih.gov The ability to modify the imidazole structure allows researchers to design specific probes to investigate particular biological targets. For instance, substituted imidazoles can act as selective inhibitors of nitric oxide synthase, which is relevant in studies of inflammation and neurological disorders. tsijournals.com

| Derivative Class/Compound | Biological Target/Application | Research Focus |

|---|---|---|

| 5-methyl-1H-imidazol-2-amine HCl based | p38α MAP kinase | Kinase inhibitor development |

| 2-phenylimidazo[1,2-a]pyridine (PIP) | Cancer Cell Lines | Induction of apoptosis |

| Substituted Imidazoles | Nitric Oxide Synthase | Probes for inflammation and neurological disorders |

| General Imidazole Derivatives | Bacterial Strains | Antimicrobial activity |

| Aryl Imidazolyl Ureas | Acid Ceramidase | Inhibitors for fibrotic diseases |

Environmental Chemistry and Ecotoxicity Studies

The widespread use of imidazole derivatives necessitates an understanding of their environmental behavior and potential toxicity.

Imidazole rings are not just synthetic creations; they are found in a variety of natural products. researchgate.net The amino acid histidine is a primary example, containing an imidazole side chain. tsijournals.com Imidazole alkaloids are a group of naturally occurring compounds found in plants and marine organisms. wikipedia.org For instance, pilocarpine (B147212) is an imidazole alkaloid found in the leaves of the Jaborandi plant, and various other alkaloids have been isolated from garden cress seeds and marine sponges. wikipedia.orgneu.edu.tr

These natural compounds are synthesized in organisms from simpler precursors. Histidine, for example, is a component of many proteins and enzymes. tsijournals.com Marine bacteria have also been identified as a source of novel imidazole alkaloids. nih.gov The study of these natural synthetic pathways provides insight into the biosynthesis of N-heterocyclic compounds and their roles in nature. Carbohydrates, as a large renewable biomass, are also considered promising starting materials for the synthesis of nitrogen heterocyclic compounds, including those with imidazole structures. e-bookshelf.de

When imidazole-based compounds, such as herbicides or ionic liquids, are released into the environment, they undergo several transformation processes. awsjournal.org These include photolysis (degradation by light), hydrolysis (reaction with water), and microbial degradation. awsjournal.org The persistence of these compounds in soil is influenced by factors like soil type, organic matter content, and pH. awsjournal.org

Microbial degradation is a key process for the dissipation of many imidazole derivatives. awsjournal.org However, the biodegradability can vary significantly based on the compound's structure. Studies have shown that while the basic imidazole ring is biodegradable, N-substituted imidazoles (where a group is attached to a nitrogen atom in the ring) are often poorly biodegradable. researchgate.net This is a critical consideration for the environmental risk assessment of synthetic imidazole derivatives. Ecotoxicity studies on various organisms, from bacteria (Vibrio fischeri) to aquatic invertebrates (Daphnia magna), are conducted to assess the potential harm of these chemicals. nih.gov Results indicate that the toxicity can vary significantly between different imidazole compounds and different species. nih.gov

Future Directions and Interdisciplinary Research Opportunities

Advancements in Green and Sustainable Synthetic Approaches for Imidazole (B134444) Amines

The synthesis of imidazole derivatives is undergoing a green revolution, moving away from traditional methods that often involve harsh conditions and hazardous solvents. Modern approaches prioritize sustainability, efficiency, and waste reduction. For compounds like 5-methyl-1H-imidazol-2-amine hydrochloride, these new methodologies offer a pathway to more environmentally friendly production.

One-pot, multi-component reactions (MCRs) are at the forefront of this shift, enabling the synthesis of complex imidazoles from simple precursors in a single step, thus minimizing waste and energy consumption. nih.gov The use of unconventional and green solvents is another key area of advancement. Deep eutectic solvents (DESs) and ethyl lactate (B86563), a bio-based and biodegradable solvent, have been successfully employed in the synthesis of 2-aminoimidazoles and other imidazole derivatives, often leading to higher yields and simpler purification processes. mdpi.comnih.gov

Furthermore, energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis are gaining prominence. Microwave irradiation can dramatically reduce reaction times and improve yields for imidazole synthesis. najah.edumdpi.com Similarly, sonochemistry, which utilizes ultrasound to induce chemical reactions, has been shown to be an effective and eco-friendly method for preparing a variety of substituted imidazoles. doaj.orgneuroquantology.com The development of novel and reusable catalysts, including ionic liquids, nanocatalysts, and zeolites, is also a significant trend, offering pathways to cleaner and more efficient synthetic processes. doaj.orgnih.govresearchgate.net

These advancements in green chemistry are highly relevant for the future production of this compound. By adopting these sustainable practices, the synthesis of this and other imidazole amines can become more economical and environmentally benign.

Table 1: Comparison of Green Synthesis Methods for Imidazole Derivatives

| Method | Key Advantages | Relevant Findings |

| Multi-Component Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. | Efficient one-pot synthesis of highly substituted imidazoles. nih.gov |